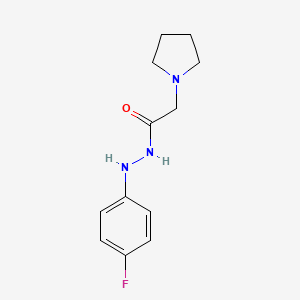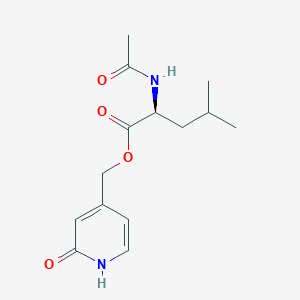
N'-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a 4-fluorophenyl group attached to a pyrrolidin-1-ylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide typically involves the reaction of 4-fluoroaniline with pyrrolidine-1-acetic acid hydrazide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide can be compared with other similar compounds, such as:
- N’-(4-chlorophenyl)-2-pyrrolidin-1-ylacetohydrazide
- N’-(4-bromophenyl)-2-pyrrolidin-1-ylacetohydrazide
- N’-(4-methylphenyl)-2-pyrrolidin-1-ylacetohydrazide
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-3-5-11(6-4-10)14-15-12(17)9-16-7-1-2-8-16/h3-6,14H,1-2,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXQLCQMDCCRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-[1-[4-(1,3-thiazol-2-ylmethyl)piperidin-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B7409832.png)
![1-[1-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]triazol-4-yl]butan-1-one](/img/structure/B7409840.png)
![3-[1-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]-N-methylaniline](/img/structure/B7409843.png)
![N-(2-fluorophenyl)-2-[4-(4-oxocyclohexyl)triazol-1-yl]acetamide](/img/structure/B7409851.png)
![N-[1-(2-morpholin-4-ylethyl)piperidin-3-yl]-1H-indazole-5-carboxamide](/img/structure/B7409854.png)
![3-[[1-[6-(2-Methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7409860.png)

![1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7409871.png)
![3-[3-(3,4-Dimethoxyphenyl)-6-oxo-4,5-dihydropyridazin-1-yl]-2-methylbenzoic acid](/img/structure/B7409873.png)
![1-[4-ethyl-2-methyl-5-(2-pyrrolidin-3-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7409875.png)
![3-chloro-5-[4-(4-hydroxypiperidin-1-yl)anilino]-1H-pyridazin-6-one](/img/structure/B7409879.png)
![sodium;2-[2-methyl-1-oxo-1-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)propan-2-yl]sulfanylacetate](/img/structure/B7409880.png)
![(1R,4S)-N-[(3,5-dichlorophenyl)methylsulfonyl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7409900.png)
![[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]methanone](/img/structure/B7409919.png)
